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1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea

Catalog No.
S3048642
CAS No.
1172929-83-7
M.F
C21H30N4O2
M. Wt
370.497
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]et...

CAS Number

1172929-83-7

Product Name

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea

IUPAC Name

1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea

Molecular Formula

C21H30N4O2

Molecular Weight

370.497

InChI

InChI=1S/C21H30N4O2/c1-6-27-20-10-8-7-9-18(20)23-21(26)22-15-19(25(4)5)16-11-13-17(14-12-16)24(2)3/h7-14,19H,6,15H2,1-5H3,(H2,22,23,26)

InChI Key

QGWLLXLPRHTQII-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C

solubility

not available

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups that contribute to its chemical properties and biological activities. The molecular formula for this compound is C23H30N4O2, and it features a urea functional group, which is significant in many biological systems and pharmaceutical applications.

Typical of amines and ureas, including:

  • Nucleophilic Substitution: The dimethylamino groups can act as nucleophiles in substitution reactions.
  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.
  • Condensation Reactions: It may participate in condensation reactions with aldehydes or ketones, forming imines or related compounds.

These reactions are essential for the synthesis of derivatives or analogs that may exhibit enhanced biological activity.

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea has been studied for its potential pharmacological effects. Reports indicate that compounds with similar structures may exhibit:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting the growth of cancer cells.
  • Antidepressant Properties: The presence of dimethylamino groups is often associated with psychoactive effects, suggesting potential antidepressant activity.
  • Antimicrobial Effects: Similar compounds have demonstrated efficacy against various microbial strains.

The specific biological activities of this compound would require further investigation through pharmacological studies.

The synthesis of 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea typically involves multi-step organic synthesis techniques. Common methods include:

  • Refluxing with Reactants: The initial step may involve refluxing 4-(dimethylamino)aniline with an appropriate alkyl halide to form the intermediate.
  • Formation of Urea Linkage: This intermediate can then be reacted with ethoxycarbonyl isocyanate to introduce the urea functionality.
  • Purification: The final product is usually purified by recrystallization or chromatography techniques to obtain a high-purity compound.

This compound has potential applications in various fields, including:

  • Pharmaceutical Development: As a lead compound for new drug discovery targeting specific diseases.
  • Material Science: Potential use in developing polymers or materials with specific properties due to its unique chemical structure.
  • Biochemical Research: Used as a tool in studying biological pathways involving urea derivatives.

Interaction studies involving 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea typically focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins, which can affect its bioavailability and efficacy.
  • Receptor Binding Affinity: Studies aimed at understanding how well the compound binds to specific receptors, particularly in the central nervous system, are crucial for assessing its therapeutic potential.
  • Metabolic Pathways: Understanding how the compound is metabolized in vivo can provide insights into its pharmacokinetics and safety profile.

Several compounds share structural similarities with 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea. Notable examples include:

Compound NameStructural FeaturesBiological Activity
4-DimethylaminobenzaldehydeContains a dimethylamino group; aromatic systemUsed as an intermediate in organic synthesis
1-Naphthalenemethanol, α,α-bis[4-(dimethylamino)phenyl]Two dimethylaminophenyl groups; alcohol functionalityPreviously used as a dye; potential biological activity
1-[2-(Dimethylamino)ethyl]-1-[(3-methoxyphenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]ureaSimilar urea structure; additional methoxy and pyrazole groupsPotential anticancer activity

Uniqueness

The uniqueness of 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea lies in its specific combination of dimethylamino groups and an ethoxy-substituted phenyl moiety, which may enhance its solubility and bioactivity compared to other similar compounds. This structural diversity could lead to distinct pharmacological profiles and applications in medicinal chemistry.

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Dates

Last modified: 08-18-2023

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